7-Allyl-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole
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Overview
Description
7-Allyl-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Allyl-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . This is followed by N-alkylation and sulfonylation reactions to introduce the allyl and sulfonyl groups, respectively .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Allyl-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfone derivatives.
Scientific Research Applications
7-Allyl-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and composites.
Mechanism of Action
The mechanism of action of 7-Allyl-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2 . This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)sulfonyl]-4-nitro-7-(prop-2-en-1-yl)-2,11-dihydro1benzoxepino[4,3,2-cd]indole
- 4-Chloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
7-Allyl-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro1benzoxepino[4,3,2-cd]indole is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications. Additionally, its specific inhibitory activity against COX-2 and its antimicrobial properties distinguish it from other similar compounds .
Properties
Molecular Formula |
C25H20N2O5S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
12-(4-methylphenyl)sulfonyl-15-nitro-4-prop-2-enyl-2-oxa-12-azatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3(8),4,6,9,13(17),14-heptaene |
InChI |
InChI=1S/C25H20N2O5S/c1-3-5-17-6-4-7-18-12-19-15-26(33(30,31)21-10-8-16(2)9-11-21)22-13-20(27(28)29)14-23(24(19)22)32-25(17)18/h3-4,6-14H,1,5,15H2,2H3 |
InChI Key |
WIWBXNOYVQZJEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC4=C(C(=CC=C4)CC=C)OC5=CC(=CC2=C35)[N+](=O)[O-] |
Origin of Product |
United States |
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